Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

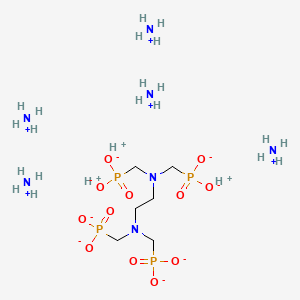

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a heterocyclic organic compound with the molecular formula C6H35N7O12P4 and a molecular weight of 521.28 g/mol . This compound is known for its complex structure, which includes multiple phosphonate groups, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions with phosphorous acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. This includes maintaining precise temperatures, pressures, and pH levels to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: It can also be reduced, although this is less common due to the stability of the phosphonate groups.

Substitution: The compound can undergo substitution reactions, particularly involving the replacement of ammonium groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphonates, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent and in the synthesis of other complex compounds.

Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and metal ion chelation.

Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases.

Mechanism of Action

The mechanism of action of pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions, which can inhibit the activity of certain enzymes and disrupt biological processes. The compound’s multiple phosphonate groups allow it to form stable complexes with metal ions, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Ethylenediaminetetraacetic acid (EDTA): Another chelating agent with similar metal ion binding properties.

Nitrilotriacetic acid (NTA): A compound with a similar structure and chelating ability.

Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and used in similar applications.

Uniqueness

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple phosphonate groups, which provide it with a higher binding affinity for metal ions compared to other chelating agents. This makes it particularly effective in applications requiring strong and stable metal ion chelation.

Biological Activity

Pentaammonium trihydrogen (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, commonly referred to as Pentaammonium phosphonate, is a complex organic compound notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Pentaammonium phosphonate has the molecular formula C6H35N7O12P4 and a molecular weight of approximately 521.28 g/mol. Its structure features multiple phosphonate groups that contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃₅N₇O₁₂P₄ |

| Molecular Weight | 521.28 g/mol |

| CAS Number | 93983-11-0 |

Pentaammonium phosphonate exhibits various biological activities primarily due to its interaction with cellular components. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Cell Membrane Interaction : Its cationic nature allows it to interact with negatively charged cell membranes, potentially leading to increased permeability or disruption.

- Antimicrobial Properties : Research indicates that phosphonates can exhibit antimicrobial activity against a range of pathogens.

Antimicrobial Studies

Recent studies have demonstrated the antimicrobial efficacy of Pentaammonium phosphonate against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that Pentaammonium phosphonate could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Safety Profile

While exploring the biological activity, it is crucial to assess the cytotoxicity of Pentaammonium phosphonate. Preliminary studies indicate that at lower concentrations, the compound exhibits minimal cytotoxic effects on mammalian cells, making it a potential candidate for therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Pentaammonium phosphonate was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound effectively reduced bacterial growth at concentrations as low as 16 µg/mL, demonstrating significant potential as an antimicrobial agent in clinical settings.

Case Study 2: Interaction with Enzymes

Another study focused on the enzyme inhibition properties of Pentaammonium phosphonate. It was found to inhibit the activity of certain kinases involved in cancer cell proliferation, suggesting potential applications in oncology.

Properties

CAS No. |

93983-11-0 |

|---|---|

Molecular Formula |

C6H35N7O12P4 |

Molecular Weight |

521.28 g/mol |

IUPAC Name |

pentaazanium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C6H20N2O12P4.5H3N/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);5*1H3 |

InChI Key |

RVDIGOIFJAOZKR-UHFFFAOYSA-N |

Canonical SMILES |

[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.